Octadecamethyloctasiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H54O7Si8/c1-26(2,3)19-28(7,8)21-30(11,12)23-32(15,16)25-33(17,18)24-31(13,14)22-29(9,10)20-27(4,5)6/h1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDPBQTSZDFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54O7Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060306 | |
| Record name | Octadecamethyloctasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
311.6 °C, BP: 153 at 5.1 mm Hg | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, petroleum ether, ligroin | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.913 g/cu cm at 20 °C | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.98X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
556-69-4 | |
| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-Octadecamethyloctasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecamethyloctasiloxane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-octadecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Octadecamethyloctasiloxane | |
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| Record name | Octadecamethyloctasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-63 °C | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Mechanistic Investigations of Octadecamethyloctasiloxane
Advanced Synthetic Routes for Octadecamethyloctasiloxane
The synthesis of well-defined linear siloxanes like this compound has evolved from classical hydrolysis and condensation reactions to more sophisticated methods that offer superior control over molecular weight and structure.
Controlled Oligomerization Techniques for Linear Siloxanes
Achieving a specific chain length, such as the eight silicon units in this compound, requires precise control over the polymerization process. Living anionic ring-opening polymerization (AROP) is a key technique for this purpose. gelest.com This method typically uses a strained cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (B157284) (D3), an organolithium initiator, and a polar aprotic solvent. gelest.com The polymerization proceeds as a "living" process, meaning that the chain ends remain active, allowing for the sequential addition of monomer units until a desired molecular weight is reached. The chain length is controlled by the ratio of monomer to initiator, and the process can yield siloxanes with very narrow molecular weight distributions (polydispersity index close to 1.0). gelest.com
Another approach is the stepwise synthesis, where monodisperse dimethylsiloxane oligomers are built unit by unit. This method provides absolute control over the chain length, ensuring the synthesis of molecules with a precise number of repeating units, free from any polydispersity. acs.org Controlled co-hydrolysis and condensation of different alkoxide precursors can also be employed to produce specific oligomeric structures. researchgate.net
Novel Catalytic Systems in this compound Synthesis
Modern synthetic strategies increasingly rely on novel catalytic systems to improve efficiency and selectivity. Homogeneous catalysis, particularly using Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), has emerged as a powerful tool. nih.gov This catalyst facilitates the dehydrocarbonative cross-coupling of alkoxysilanes with hydrosilanes, enabling the selective formation of unsymmetrical siloxane bonds under chloride-free conditions. nih.govmcmaster.ca This method is central to the Piers–Rubinsztajn reaction, a non-hydrolytic process that provides an alternative to traditional sol-gel chemistry. nih.gov
Biocatalysis represents a frontier in siloxane synthesis. Enzymes, specifically silicatein-α (Silα) from marine sponges, have been shown to catalyze the condensation of organosilyl ethers from silanols and alcohols. rsc.org This enzymatic approach circumvents the need for harsh chlorinated compounds and operates in non-aqueous media, demonstrating potential for more sustainable polysiloxane production. rsc.org
Stereoselective Synthesis Approaches for this compound Analogs
While this compound itself is achiral, the synthesis of its chiral analogs, where silicon atoms become stereogenic centers, is an area of active research. Access to such Si-stereogenic compounds is crucial for applications in materials science and catalysis. acs.orgnih.gov
Recent breakthroughs include the use of organocatalysis for the asymmetric desymmetrization of prochiral silanediols. Chiral imidazole-containing catalysts can facilitate this transformation with high yields and excellent enantioselectivity (up to 98:2 er). acs.orgnih.gov Mechanistic studies suggest the reaction proceeds via a two-point hydrogen-bonding interaction between the catalyst and the silanediol. acs.orgnih.gov Transition metal catalysis, using rhodium or cobalt complexes, has also been successfully applied to the enantioselective synthesis of Si-stereogenic siloxanes through dehydrogenative Si-O coupling or hydrosilylation reactions. researchgate.net
| Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Imidazole-based Organocatalyst | (1-Naphthyl)phenylsilanediol | Chiral Siloxanol | 98 | 98:2 |
| Imidazole-based Organocatalyst | (o-Tolyl)phenylsilanediol | Chiral Siloxanol | 91 | 86:14 |
| Imidazole-based Organocatalyst | (4-Fluoro-1-naphthyl)phenylsilanediol | Chiral Siloxanol | 56 | 92:8 |
| Copper-based Catalyst | Prochiral Silanediol | Chiral Silanol | Decent | Excellent |
Reaction Kinetics and Mechanistic Pathways in this compound Formation
Understanding the kinetics and mechanisms of siloxane bond (Si-O-Si) formation and cleavage is fundamental to controlling the synthesis of oligomers like this compound.
Investigation of Siloxane Bond Formation and Cleavage Dynamics
The formation of the siloxane bond typically occurs through the condensation of silanol (Si-OH) groups. youtube.com The reverse reaction, the hydrolysis or cleavage of the siloxane bond, is often studied to understand the stability and degradation pathways of silicones. Theoretical studies using ab initio calculations have shown that under acidic conditions, the cleavage of the Si-O bond is significantly accelerated. acs.orgresearchgate.net The key factors that lower the energy barrier for this reaction are the protonation of the siloxane oxygen and the assistance of a base (such as water or another silanol) that facilitates proton transfer from the attacking nucleophile to the leaving group. acs.orgresearchgate.net The reactivity of terminal siloxane bonds in siloxanols is enhanced due to the ability of the SiOH group to participate in intramolecular proton transfer. researchgate.net
Enzymatic systems are also being explored for their ability to both form and cleave siloxane bonds, offering a biological approach to understanding these dynamics. nih.gov
| Compound | Formula | Rate Constant (k) (x 10⁻¹² cm³·molecule⁻¹·s⁻¹) |
|---|---|---|
| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 0.52 ± 0.17 |
| Octamethylcyclotetrasiloxane (B44751) (D4) | C₈H₂₄O₄Si₄ | 1.01 ± 0.32 |
| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 1.55 ± 0.17 |
Role of Intermediates in this compound Synthesis
The synthesis of linear and cyclic siloxanes proceeds through various reactive intermediates. The industrial production of silicones begins with the hydrolysis of chlorosilane monomers, which generates highly reactive silanol (Si-OH) intermediates. youtube.com These silanols rapidly undergo condensation polymerization to form siloxane bonds, releasing water in the process. youtube.com
In addition to linear oligomers, this process can also yield cyclic intermediates like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). silicorex.com These cyclic compounds are not merely byproducts but are crucial intermediates themselves; they can be purified and used as monomers in controlled ring-opening polymerizations to produce linear polysiloxanes of high molecular weight and specific structure. gelest.comyoutube.comsilicorex.com Other intermediates, such as polysodiumoxy(methyl)siloxanes, can be formed under specific conditions and serve as polymeric matrices capable of further chemical transformations. mdpi.com The study of these intermediates is critical for controlling the final architecture of silicone polymers.
Polymerization and Oligomerization Studies Involving this compound
The synthesis of linear polysiloxanes, including this compound, is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers or the polycondensation of silanols. ukessays.comslideshare.netoup.com this compound itself can be a product within a distribution of linear and cyclic species or serve as a model for the behavior of short-chain linear siloxanes in polymerization environments. The study of its formation and subsequent reactions provides insight into the mechanisms governing the growth and rearrangement of polysiloxane chains.
Thermodynamics and Kinetics of Polysiloxane Chain Elongation
The elongation of polysiloxane chains, whether through the addition of monomer units or the condensation of oligomers, is governed by specific thermodynamic and kinetic parameters. The primary industrial route involves the ROP of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄). ukessays.comgelest.com The propagation step in these polymerizations involves the nucleophilic attack of an active center (e.g., a silanolate anion in anionic ROP) on a silicon atom of a monomer or another polymer chain, leading to the cleavage of a siloxane (Si-O-Si) bond. gelest.com
The reactivity of cyclosiloxanes is strongly influenced by ring strain. D₃, with a significant ring strain of approximately 10.5 kJ/mol, is substantially more reactive than the relatively strain-free D₄ (ring strain ≈ 1.0 kJ/mol). ntnu.no This difference in reactivity is reflected in the kinetics of polymerization. For instance, the specific rate of anionic ROP for D₃ is higher than that of D₄ by about two to three orders of magnitude. researchgate.netresearchgate.net The polymerization of D₃ is highly exothermic and effectively irreversible, which allows for the synthesis of polysiloxanes with a narrow molecular weight distribution under kinetic control. ntnu.noresearchgate.net In contrast, the polymerization of D₄ is a thermodynamically controlled equilibrium process, where the catalyst attacks both cyclic monomers and the Si-O bonds of the growing linear polymer chains. gelest.comgelest.com
Polymerization reactions are generally endothermic, and their rates typically follow the Arrhenius equation, indicating that higher temperatures will increase the rate of polymerization. mdpi.com Kinetic studies of anionic ROP have determined activation energies for various cyclosiloxanes. For example, the activation energy for the polymerization of D₄ initiated by a phosphazene superbase was found to be 18.1 kcal/mol, while for D₃ it was 11 kcal/mol. researchgate.netresearchgate.net In another study involving tert-butyllithium (B1211817) initiation, the activation energy for the ring-opening of D₃ was determined to be 45.8 kJ/mol (approximately 11 kcal/mol), with a reaction enthalpy of -206.6 ± 5.4 kJ/mol. researchgate.net These values underscore the energetic landscape of siloxane chain elongation.
Kinetic Parameters for Anionic Ring-Opening Polymerization of Cyclosiloxanes
| Monomer | Initiator System | Activation Energy (Eₐ) | Relative Reactivity | Reference |
|---|---|---|---|---|
| Hexamethylcyclotrisiloxane (D₃) | Hexapyrrolidinediphosphazenium hydroxide | 11 kcal/mol | High (~10²-10³ times faster than D₄) | researchgate.netresearchgate.net |
| Octamethylcyclotetrasiloxane (D₄) | Hexapyrrolidinediphosphazenium hydroxide | 18.1 kcal/mol | Low | researchgate.netresearchgate.net |
| Hexamethylcyclotrisiloxane (D₃) | tert-Butyllithium in THF | 45.8 kJ/mol (~11 kcal/mol) | High | researchgate.net |
Structural Control in Higher Linear Siloxane Synthesis
Achieving precise control over the structure of polysiloxanes—including molecular weight, molecular weight distribution (dispersity), and end-group functionality—is crucial for tailoring material properties. mcmaster.camcmaster.ca The synthesis of higher linear siloxanes beyond this compound with well-defined architectures relies on several advanced strategies.
One of the most effective methods is the kinetically controlled ROP of strained monomers like D₃. gelest.com Using initiators such as organolithium compounds, this approach behaves as a living polymerization, where chain termination and transfer reactions are largely suppressed. ntnu.noresearchgate.net This allows for the synthesis of polymers with predictable molar masses determined by the monomer-to-initiator ratio and narrow molar mass distributions (Đ < 1.30). nih.govacs.org The polymerization can be terminated with specific quenching agents, or end-cappers like chlorodimethylsilane, to introduce desired functional groups at the chain ends. ntnu.norsc.orgacs.org
Another powerful technique for synthesizing structurally precise polysiloxanes is the Piers-Rubinsztajn reaction. nih.gov This metal-free polycondensation process involves the reaction of hydrosilanes or hydrosiloxanes with oxygen-based nucleophiles, catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃). nih.gov The reaction proceeds under mild conditions with high efficiency and avoids the strong acid or base catalysts that can lead to unintended side reactions. nih.gov This method provides a pathway to complex and well-defined polysiloxane structures that are not accessible through traditional hydrolysis or ROP methods. nih.gov
Control over the distribution of functional groups along the polymer backbone is another area of focus. The ROP of monofunctional cyclotrisiloxanes, catalyzed by organocatalysts like guanidines, allows for the precise synthesis of side-chain-functionalized linear polysiloxanes with controlled molar mass and narrow dispersity. acs.org By carefully selecting monomers and reaction conditions, it is possible to dictate the sequence of monomeric units in the resulting copolymer. gelest.comacs.org
Side Reaction Analysis in this compound Processes
The synthesis of polysiloxanes is often complicated by side reactions that can affect the structure, molecular weight, and purity of the final product. nih.govacs.org These reactions are particularly prevalent in thermodynamically controlled processes, such as the equilibrium ROP of D₄, but can also occur in kinetically controlled systems. The two primary side reactions are intramolecular chain transfer (backbiting) and intermolecular chain transfer (redistribution). nih.govacs.orgdigitellinc.com
Backbiting is an intramolecular cyclization reaction where the active center of a growing polymer chain attacks a silicon atom on its own chain, cleaving off a small cyclic siloxane (e.g., D₄, D₅, D₆). digitellinc.comresearchgate.net This process is a major source of cyclic impurities in industrially produced silicones, which often must be removed through vacuum stripping to meet regulatory and performance standards. digitellinc.com The formation of these cyclics represents a competing reaction to chain propagation and leads to a broad distribution of both linear and cyclic species at equilibrium. gelest.comdigitellinc.com Research has shown that using larger macrocyclic siloxanes (e.g., D₆, D₇) as monomers can enhance the polymerization rate while simultaneously suppressing the backbiting reaction. digitellinc.com
Intermolecular chain transfer , also known as redistribution or equilibration, involves the active center of one polymer chain attacking a Si-O bond of another polymer chain. gelest.comnih.govacs.org This leads to the scrambling of chain lengths and results in a broad molecular weight distribution, typically with a dispersity (Đ) approaching 2. rsc.org While undesirable for creating precisely defined polymers, this equilibration process is fundamental to the industrial synthesis of many silicone fluids. gelest.com
In cationic ROP, the highly reactive silyloxonium ion intermediates are prone to both backbiting and intermolecular chain transfer, making precise control challenging. nih.govacs.org Recent advances include the development of photocatalysts that form tight ion pairs with the cationic active species, which attenuates their reactivity and minimizes these side reactions, allowing for controlled polymerization with excellent temporal control. nih.govacs.org
Major Side Reactions in Polysiloxane Synthesis
| Side Reaction | Description | Mechanism Type | Consequence | Reference |
|---|---|---|---|---|
| Backbiting | Intramolecular attack by the active chain end, leading to the formation of cyclic siloxanes. | Intramolecular Chain Transfer | Formation of cyclic byproducts (D₄, D₅, etc.); reduces polymer yield. | nih.govacs.orgdigitellinc.com |
| Redistribution / Equilibration | Intermolecular attack by an active center on another polymer chain, leading to chain scrambling. | Intermolecular Chain Transfer | Broadens molecular weight distribution (Đ → 2); randomizes chain lengths. | nih.govrsc.orgacs.org |
Environmental Occurrence, Fate, and Transport Dynamics of Octadecamethyloctasiloxane
Atmospheric Fate and Degradation Mechanisms of Octadecamethyloctasiloxane
Once released into the atmosphere, this compound is subject to a series of processes that dictate its longevity and potential for long-range transport.
Photochemical Degradation Pathways in the Troposphere
Photochemical degradation is a key process in the breakdown of many atmospheric pollutants. However, for this compound, direct photolysis by sunlight is not considered a significant degradation pathway. This is because the compound does not possess chromophores that absorb light at wavelengths greater than 290 nanometers (nm), which is the range of solar radiation that penetrates the Earth's lower atmosphere. nih.gov
Reaction Kinetics with Atmospheric Radicals (e.g., Hydroxyl Radicals)
The primary mechanism for the atmospheric degradation of vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov These highly reactive radicals are ubiquitous in the troposphere and play a crucial role in cleansing the atmosphere of many volatile organic compounds.
The rate at which this reaction occurs is a critical factor in determining the atmospheric lifetime of the compound. Based on structure-activity relationship (SAR) estimations, the rate constant for the reaction of this compound with hydroxyl radicals at 25°C is estimated to be 2.7 x 10⁻¹² cubic centimeters per molecule-second. nih.gov This reaction rate leads to an estimated atmospheric half-life of approximately 6 days. nih.gov
| Parameter | Value | Source |
| Reaction Rate Constant with OH Radicals (at 25°C) | 2.7 x 10⁻¹² cm³/molecule-sec | nih.gov |
| Estimated Atmospheric Half-life | 6 days | nih.gov |
Gas-Particle Partitioning Dynamics and Atmospheric Removal Processes
Due to its extrapolated vapor pressure of 6.98 x 10⁻⁵ mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov This partitioning between the gas and particle phases is a dynamic process influenced by ambient temperature and the concentration of atmospheric particulate matter.
The portion of this compound that is adsorbed onto atmospheric particles is not subject to gas-phase degradation by hydroxyl radicals. Instead, its removal from the atmosphere is governed by wet and dry deposition processes. nih.gov Wet deposition involves the removal of particles by precipitation (rain, snow, etc.), while dry deposition is the slower process of particles settling out of the atmosphere due to gravity.
Aquatic and Terrestrial Environmental Fate of this compound
When released to land or water, the behavior of this compound is largely dictated by its physical and chemical properties, particularly its tendency to adsorb to solids and its volatility.
Adsorption and Mobility in Soil and Sediment Compartments
This compound exhibits a strong affinity for soil and sediment. This is quantified by its estimated organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. The estimated Koc value for this compound is exceptionally high, in the range of 5.3 x 10⁷ to 1.2 x 10⁷. nih.gov Based on this high Koc value, this compound is expected to be immobile in soil. nih.gov
In aquatic environments, this high adsorption tendency means that the compound will readily partition from the water column to suspended solids and bottom sediments. nih.govmdpi.com This process significantly influences its availability in the water and its potential for transport.
| Parameter | Estimated Value | Implication | Source |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 5.3 x 10⁷ | Immobile in soil | nih.gov |
| Aquatic Organic Carbon-Water Partition Coefficient (Koc) | 6.8 x 10⁷ | Expected to adsorb to suspended solids and sediment | nih.gov |
Volatilization Dynamics from Aqueous and Moist Soil Surfaces
Volatilization is another key process influencing the environmental fate of this compound. Its potential to volatilize from water and moist soil is indicated by its estimated Henry's Law constant of 7.1 x 10³ atm-cu m/mole. nih.gov This value suggests that volatilization from moist soil and water surfaces is an important fate process. nih.gov
However, the strong adsorption of this compound to soil and sediment particles is expected to significantly reduce the rate of volatilization from these compartments. nih.gov For instance, the estimated volatilization half-life from a model pond, when considering adsorption, is a lengthy 1.7 x 10⁴ years. nih.gov In contrast, the volatilization half-life from a model river is estimated to be 7 hours and from a model lake is 10 days, though these estimates may not fully account for the attenuating effect of adsorption. nih.gov From dry soil surfaces, volatilization is not expected to be a significant process due to the compound's low vapor pressure. nih.gov
Biodegradation Potential and Microbial Interactions in Aquatic and Terrestrial Systems
The potential for this compound to biodegrade in aquatic and terrestrial systems appears to be limited. As of 2018, specific data on the biodegradation of this compound in soil or water were not available. nih.gov However, based on its chemical properties, significant biodegradation is not expected. Its large molecular size and high octanol-water partition coefficient (log Kow) suggest low bioavailability to microorganisms. nih.gov
In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment, which would reduce its availability to pelagic microorganisms. nih.gov An estimated Bioconcentration Factor (BCF) of 5 suggests that the potential for this compound to accumulate in aquatic organisms is low. nih.gov
In terrestrial systems, this compound is expected to be immobile in soil due to its very high estimated organic carbon-water partition coefficient (Koc). nih.gov This strong adsorption to soil particles would likely limit its contact with and uptake by soil microorganisms. mdpi.comfrontiersin.org While soil microbes play a crucial role in the degradation of many organic compounds, the specific interactions between microbial communities and high molecular weight linear siloxanes like this compound are not well-documented. nih.govknaw.nlnih.gov The general understanding of microbial interactions with minerals and synthetic compounds suggests that factors like surface area, chemical structure, and bioavailability are critical for any potential microbial transformation to occur. mdpi.com Given the properties of this compound, it is unlikely to be a readily available substrate for microbial enzymatic attack. nih.gov
Environmental Monitoring and Distribution Patterns of this compound
Occurrence in Aquatic Ecosystems (e.g., Marine Sediments, Surface Waters)
Monitoring studies have detected this compound (L8) in aquatic environments, particularly in marine sediments, which act as a sink for persistent chemical compounds. mdpi.comnoaa.gov A study conducted in Masan Bay, Korea, in 2018, investigated the distribution of various methylsiloxanes in marine surface sediments. mdpi.comresearchgate.net This study identified this compound as one of the linear methylsiloxanes (LMSs) present. mdpi.comresearchgate.net
The concentrations of this compound were generally low and often fell below the method detection limit (MDL) at several sampling sites. mdpi.comresearchgate.net The total concentrations of linear methylsiloxanes (ΣLMSs) in the sediments ranged from 5.00 to 3570 ng/g dry weight, indicating significant spatial variability in contamination levels, likely linked to proximity to industrial and urban point sources. mdpi.com
The following table presents data on the detection of this compound (L8) from the study in Masan Bay, Korea.
| Parameter | Value |
|---|---|
| Method Detection Limit (MDL) (ng/g) | 0.8 |
| Limit of Quantification (LOQ) (ng/g) | 2.8 |
| Concentration Range | Generally below MDL |
The presence of this compound, even at low concentrations, in marine sediments confirms its transport from sources of release into the aquatic environment and its tendency to partition to the sediment phase. mdpi.com
Atmospheric Concentrations and Spatial Distribution Analysis
This compound is classified as a semi-volatile organic compound, and based on modeling of its physical-chemical properties, it is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov Its extrapolated vapor pressure is 6.98 x 10⁻⁵ mm Hg at 25°C. nih.govrsc.org
Once in the atmosphere, vapor-phase this compound is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals. nih.govnasa.gov The estimated half-life for this atmospheric reaction is approximately 6 days. nih.gov Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. nih.gov
While specific, widespread atmospheric monitoring data for this compound is not abundant, studies on volatile methyl siloxanes (VMS) in general provide context for their atmospheric presence. acs.orgresearchgate.net Research has shown that VMS are ubiquitous in indoor environments and can be ventilated to the outdoors, contributing to their atmospheric concentrations. acs.org While much of this research focuses on cyclic siloxanes (cVMS) due to their higher volatility and prevalence in personal care products, larger linear siloxanes are also detected, often associated with industrial use. acs.orgresearchgate.net For example, studies have detected a range of organosiloxanes in ambient fine particulate matter (PM₂.₅), with seasonal variations in their concentrations. researchgate.net The presence of VMS has also been unexpectedly reported in remote environments such as the Antarctic, indicating their potential for long-range atmospheric transport. uva.es
Identification as a Contaminant of Emerging Concern (CEC)
This compound is considered a Contaminant of Emerging Concern (CEC). epa.govwikipedia.orgsciex.com CECs are substances that have been detected in the environment but are not currently regulated and may pose potential risks to ecological and human health. noaa.govwikipedia.org This category includes a wide variety of chemicals such as pharmaceuticals, personal care products, and industrial compounds like siloxanes. sciex.com
The concern surrounding siloxanes stems from their widespread use, leading to their release into the environment through various waste streams, and their persistence. researchgate.net The U.S. Geological Survey (USGS) has included this compound in its prioritization of constituents for national- and regional-scale ambient monitoring in water and sediment, identifying it as a compound of interest for future environmental quality assessment. usgs.gov The identification of a compound as a CEC prompts further research into its environmental fate, potential toxicity, and the development of more sensitive analytical methods for its detection. noaa.govepa.gov
Toxicological Assessment and Biological Interactions of Octadecamethyloctasiloxane
Ecotoxicological Investigations of Octadecamethyloctasiloxane
The environmental impact of this compound and other linear siloxanes is determined by their behavior in various environmental compartments.
Specific toxicological data for this compound on aquatic life are not extensively detailed in the literature. nih.gov However, research on the broader category of linear polydimethylsiloxanes (PDMS), to which this compound belongs, indicates a low level of aquatic toxicity. ecetoc.org Studies have shown that PDMS of various viscosities exhibit very low acute toxicity through multiple routes of administration. ecetoc.org Generally, no aquatic toxicity has been directly attributed to PDMS. ecetoc.org
While detailed toxicity data for linear siloxanes are limited, it is suggested that any acute or chronic toxic effects on aquatic ecosystems are likely confined to areas in close proximity to direct discharge points like sewage treatment plants or landfills. diva-portal.org The Canadian government's assessment of the Siloxanes Group concluded that these substances are unlikely to cause ecological harm. canada.ca
Table 1: Summary of Aquatic Toxicity Findings for Linear Polydimethylsiloxanes (PDMS)
| Toxicity Endpoint | Finding | Source |
| Acute Aquatic Toxicity | Very low toxicity ascribed to PDMS of all viscosities. | ecetoc.org |
| Chronic Aquatic Toxicity | Effects are likely limited to areas near point sources of emission. | diva-portal.org |
| General Ecological Risk | Considered unlikely to be causing ecological harm. | canada.ca |
The potential for this compound to accumulate in living organisms is considered low. Its estimated Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to the water, is 5, which suggests a low potential for bioconcentration in aquatic life. nih.gov This is consistent with broader studies on linear PDMS, which have not demonstrated significant bioconcentration in aquatic organisms or bioaccumulation through the food chain. ecetoc.org
Studies on biota-sediment accumulation factors (BSAFs) for linear methylsiloxanes (LMSs) in various aquatic species support the low bioaccumulation potential. For instance, BSAFs in Crucian Carp were found to be in the range of 0.168–0.606, while in shellfish like mussels, clams, and oysters, the values were even lower, between 0.03 and 0.019. mdpi.com In contrast, some studies on cyclic siloxanes have shown higher bioaccumulation, indicating a difference in behavior between the linear and cyclic forms. mdpi.comresearchgate.net While some research on siloxanes in general indicates they may bioaccumulate, linear siloxanes were not detected in the mammals studied in one report. diva-portal.org
Table 2: Biota-Sediment Accumulation Factors (BSAFs) for Linear Methylsiloxanes (LMSs) in Aquatic Organisms
| Organism | BSAF Range | Source |
| Crucian Carp (Carassius carassius) | 0.168–0.606 | mdpi.com |
| Mussels (Mytilus galloprovincialis) | 0.03–0.019 | mdpi.com |
| Venus Clams (Cyclina sinensis) | 0.03–0.019 | mdpi.com |
| Oysters (Crassostrea talienwhanensis) | 0.03–0.019 | mdpi.com |
The environmental fate of this compound is largely governed by its physical and chemical properties. It is expected to be immobile in soil, as indicated by a high estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov If released into water, it is predicted to adsorb to suspended solids and sediment. nih.gov While it may volatilize from water surfaces, this process is likely slowed by its tendency to adsorb to sediment. nih.gov
Mammalian Toxicological Research and Mechanisms of Action for Siloxanes
Research into the mammalian toxicology of siloxanes often groups them by structure, with distinct findings for linear versus cyclic types.
Studies have shown that low molecular weight linear siloxanes can be absorbed and distributed in mammalian tissues. nih.gov In one study involving mice, small amounts of injected linear siloxanes were detected in organs such as the brain and lungs, indicating that they can migrate from the initial point of administration. nih.gov The potential for lower molecular weight silanol (B1196071) metabolites to penetrate cellular membranes has also been noted. industrialchemicals.gov.au
The interaction between siloxanes and biological molecules is a key aspect of their mechanism of action. The siloxane backbone can engage in hydrophobic interactions with biomolecules. acs.org In laboratory settings, siloxane (Si-O) bonds have been observed to interact with proteins. ucl.ac.uk The formation of these bonds is a fundamental process in biomineralization, where organisms use macromolecules to control the deposition of silica (B1680970). rsc.org This involves the condensation of silica precursors into covalently bonded siloxanes, often templated by complex organic molecules like proteins. rsc.org
Table 3: Tissue Distribution of Linear Siloxanes in Mice Following Injection
| Organ | Concentration (µg/g of tissue) | Source |
| Brain | 4 to 5 | nih.gov |
| Lung | up to 8 | nih.gov |
The available research on the immunological effects of linear siloxanes is limited but points towards low immunogenic potential. Studies in mice have not demonstrated any suppressive or stimulating influence of PDMS on the immune system. ecetoc.org This contrasts with some findings for cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), which has been shown to have an adjuvant effect on the humoral immune response in some animal studies when injected. nih.gov However, a study on human volunteers exposed to D4 via inhalation found no evidence of immunotoxic or proinflammatory effects. oup.com For other, non-specified siloxane materials, no evidence of immunotoxicity has been reported. nih.gov
Endocrine Disrupting Potential of Siloxane Compounds
Siloxane compounds, a class to which this compound belongs, have been identified for investigation regarding their potential to interfere with the endocrine system. Endocrine disruptors are chemicals that can mimic, block, or interfere with the body's hormones, potentially leading to adverse health effects. sfei.org The U.S. Geological Survey (USGS) has compiled lists of potential endocrine disruptors to prioritize constituents for water-quality monitoring, and this compound is included on a list of compounds identified for such consideration. usgs.gov
Further research into environmental contaminants has highlighted certain organosiloxanes as potential thyroid hormone disruptors, with this compound being listed among the compounds of interest in these in silico, or computational, studies. amazonaws.com While comprehensive toxicological reviews are available for some cyclic siloxanes like Octamethylcyclotetrasiloxane (D4), concluding they are unlikely to be estrogenic endocrine disruptors nih.govnih.gov, the broader class of siloxanes continues to be a subject of regulatory and scientific interest. ecfr.govresearchgate.net For instance, D4 has been classified by some European bodies as an endocrine disruptor and is noted for its potential reproductive toxicity in rodents, leading to its designation as a Substance of Very High Concern by the European Chemicals Agency. healthvermont.gov This level of scrutiny for related compounds underscores the scientific interest in the potential biological interactions of all siloxanes, including this compound.
Molecular Mechanisms of Organ Damage (e.g., Kidney, Spleen)
The specific molecular mechanisms by which this compound might induce organ damage in the kidney and spleen are not well-documented in publicly available scientific literature. The PubChem database, a comprehensive resource for chemical information, notes a lack of available animal studies for this compound. nih.gov However, it is possible to describe the general molecular pathways through which chemical toxicants can inflict damage upon these organs.
General Mechanisms of Kidney Toxicity
Toxicant-induced acute kidney injury is a significant health issue, often stemming from renal cell death. nih.gov The kidney's vulnerability arises from several factors, including its high blood flow and concentration of metabolic enzymes. nih.gov Key molecular mechanisms include:
Oxidative Stress: The formation of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to damage of proteins, lipids, and DNA. nih.govmdpi.com In the context of chronic kidney disease (CKD), oxidative stress is a known contributor to glomerular injury, interstitial fibrosis, and inflammation. mdpi.com
Inflammation: Damaged kidney cells can release molecules that trigger an inflammatory response. nih.gov Pro-inflammatory cytokines like IL-6 are often elevated in CKD and can contribute to further renal injury. mdpi.com The NLRP3-inflammasome is another critical component that, when activated, can promote inflammation and cell death. mdpi.com
Cellular Senescence: When cells are damaged, they may enter a state of irreversible growth arrest known as senescence. These senescent cells can secrete a variety of pro-inflammatory and pro-fibrotic factors, collectively known as the senescence-associated secretory phenotype (SASP), which can spread damage to neighboring cells and promote the progression of kidney injury. mdpi.com
Regulated Cell Death: Toxicants can induce various forms of programmed cell death, such as apoptosis, which is a major pathway in toxicant-induced acute kidney injury. nih.govfrontiersin.org
General Mechanisms of Spleen Toxicity
The spleen's primary role in filtering blood makes it susceptible to damage from chemicals that affect red blood cells. A general mechanism for chemically-induced spleen toxicity, as seen with compounds like aniline, involves the following cascade:
Erythrocyte Damage: The initial event is often damage to red blood cells, which are then removed from circulation by the spleen. nih.gov
Iron Overload: The breakdown of vast numbers of damaged red blood cells in the spleen leads to the release of significant amounts of iron. This excess iron can catalyze the formation of highly damaging free radicals. nih.gov
Oxidative Stress and Inflammation: The iron-induced free radicals cause oxidative stress, damaging splenic cells and triggering the release of inflammatory cytokines. This creates a feedback loop that potentiates tissue damage. nih.gov
Fibrosis and Hyperplasia: Chronic inflammation and cellular damage can lead to a fibrogenic response, characterized by the excessive formation of connective tissue (fibrosis), and an increase in the number of cells (hyperplasia), which are pathological precursors to more severe spleen damage. nih.gov
It must be emphasized that these are generalized mechanisms of organ toxicity, and specific studies are required to determine if they are relevant for this compound.
In Silico Toxicology and Biological Activity Prediction for this compound
In silico toxicology utilizes computational models to predict the potential hazards of chemical compounds based on their structure. nih.gov This approach is valuable for prioritizing chemicals for further testing and for filling data gaps when experimental studies are unavailable. nih.gov The underlying principle is that a chemical's structure is intrinsically linked to its biological activity. nih.gov
Molecular Docking Studies with Biological Receptors (e.g., ACE2)
Molecular docking is a computational technique that predicts how a small molecule (a ligand), such as this compound, might bind to a specific region of a large molecule, like a protein receptor. nih.gov This method is used to understand potential mechanisms of action by simulating the interaction at a molecular level.
The Angiotensin-Converting Enzyme 2 (ACE2) receptor is a key protein in human physiology and is recognized as the entry point for the SARS-CoV-2 virus. nih.govnih.gov Molecular docking has been extensively used to screen various compounds for their ability to interact with the ACE2 receptor or the ACE2-SARS-CoV-2 spike protein complex, with the goal of identifying molecules that could hinder viral entry. nih.gov Such studies analyze the binding affinity and the specific interactions, like hydrogen bonds, formed between the ligand and the receptor. researchgate.net
While molecular docking has been employed to evaluate the potential for other siloxanes to interact with biological receptors like the estrogen receptor nih.gov, a review of available literature did not yield specific molecular docking studies investigating the interaction between this compound and the ACE2 receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are a cornerstone of in silico toxicology and drug discovery, used to predict the properties of new or untested chemicals. nih.govnih.gov The process involves several key steps:
Data Collection: A dataset of compounds with known biological activity (e.g., toxicity, receptor binding) is compiled. mdpi.com
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical properties and structural features. excli.de
Model Building: Statistical or machine learning methods are used to create a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netmdpi.com
Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov
QSAR models are applied to a wide range of biological endpoints, including carcinogenicity, reproductive toxicity, and organ-specific damage. mdpi.comnih.gov By inputting the structure of a new compound like this compound, a validated QSAR model could predict its potential for a specific toxic effect. This allows for rapid, cost-effective screening of chemicals. nih.gov Despite the power of this technique, a search of the scientific literature did not identify specific QSAR models that have been developed for or applied to predict the biological endpoints of this compound.
Advanced Analytical Chemistry for Octadecamethyloctasiloxane
Chromatographic Techniques for Octadecamethyloctasiloxane Speciation and Quantification
Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
The development of robust GC-MS methods is fundamental for the accurate analysis of this compound. Key parameters that require optimization include the injector type and temperature, carrier gas flow rate, column selection, and oven temperature programming. For instance, a pulsed splitless injection can enhance the transfer of analytes to the column, improving sensitivity. nelac-institute.org The choice of the GC column is critical; low-bleed columns specifically designed for MS applications are preferred to minimize background noise from column degradation products, which are often siloxane-based. chromatographyonline.com
A typical GC-MS method for siloxane analysis might involve an initial oven temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-300°C to ensure the elution of higher molecular weight siloxanes. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes like this compound. mdpi.com
Table 1: Exemplary GC-MS Parameters for Siloxane Analysis
| Parameter | Setting |
|---|---|
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | 50°C (2 min), ramp at 10°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Multidimensional Gas Chromatography (e.g., GC-GC/TOFMS) for Complex Matrices
For the analysis of this compound in complex matrices such as environmental samples or biological fluids, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power by coupling two columns with different stationary phase selectivities. nih.govmosh-moah.de This technique allows for the separation of siloxanes from complex hydrocarbon mixtures without the need for a selective detector. nih.gov
In a GC×GC system, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column. This process creates a two-dimensional chromatogram that can separate co-eluting compounds. mosh-moah.de When coupled with a time-of-flight mass spectrometer (TOFMS), which provides fast acquisition rates and full spectral information, GC×GC/TOFMS is a powerful tool for identifying and quantifying trace levels of this compound in challenging samples. mosh-moah.de For example, a study on the analysis of siloxanes in hydrocarbon mixtures demonstrated that an SPB-Octyl×DB-1 stationary phase pair provided excellent separation of siloxanes from the hydrocarbon band. nih.gov
Challenges in Minimizing Laboratory Contamination in Siloxane Analysis
A significant challenge in the trace analysis of siloxanes, including this compound, is the ubiquitous presence of these compounds in the laboratory environment. researchgate.netcolab.ws Common sources of siloxane contamination include GC septa, vial cap septa, solvents, and even the GC column itself. chromatographyonline.comrestek.com This background contamination can lead to "ghost peaks" and elevated baselines, interfering with the accurate quantification of target analytes. chromatographyonline.com
Several strategies can be employed to minimize laboratory contamination. These include:
Using siloxane-free consumables: This includes septa, vials, and solvents that are certified to be free of siloxanes.
Proper instrument conditioning: Regularly baking out the GC inlet and column at high temperatures can help reduce background bleed. chromatographyonline.com
Delayed injection: This technique involves inserting the syringe into the inlet but delaying the injection, allowing for the solvent and any contaminants on the syringe needle to vent, thereby reducing the introduction of background siloxanes. nih.govhznu.edu.cn
Running frequent blanks: Analyzing solvent and procedural blanks helps to monitor and subtract background levels of contamination.
Maintaining a clean laboratory environment: Minimizing the use of personal care products and other materials containing siloxanes in the vicinity of the analytical instrumentation is crucial. researchgate.net
Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial information for structural confirmation and the identification of unknown related compounds.
High-Resolution Mass Spectrometry for Isotope Analysis and Unknown Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and confirming the identity of known ones. uci.edu For organosilicon compounds like this compound, HRMS can differentiate between ions with the same nominal mass but different elemental formulas by utilizing the precise mass differences of their isotopes.
The characteristic isotopic pattern of silicon, with its major isotopes 28Si, 29Si, and 30Si, serves as a powerful screening tool for identifying organosilicon compounds in complex mixtures. By analyzing the isotopic distribution in the mass spectrum, analysts can confidently identify silicon-containing ions. An accurate mass measurement within a few parts per million (ppm) of the theoretical mass can provide a high degree of confidence in the elemental formula of an ion. nih.gov
Table 2: Isotopic Abundance of Silicon
| Isotope | Natural Abundance (%) |
|---|---|
| 28Si | 92.23 |
| 29Si | 4.68 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Silicon Speciation
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the speciation of silicon-containing compounds. accesswater.org When coupled with a separation technique like gas chromatography (GC-ICP-MS), it allows for the quantification of individual organosilicon species, including this compound. rsc.org
In GC-ICP-MS, the eluent from the GC column is introduced into the high-temperature plasma, which atomizes and ionizes the silicon atoms. The ICP-MS then detects and quantifies the silicon ions. A significant challenge in silicon analysis by ICP-MS is the presence of polyatomic interferences, such as 14N2+ and 12C16O+, which have the same nominal mass as the most abundant silicon isotope, 28Si. spectroscopyonline.com The use of a reaction or collision cell in the ICP-MS can help to mitigate these interferences. rsc.orgspectroscopyonline.com For example, using hydrogen as a reaction gas can effectively reduce these interferences. spectroscopyonline.com Studies have shown that GC-ICP-MS/MS can achieve low detection limits for siloxanes, with quantification limits ranging from 8 to 60 μg kg−1. rsc.org
Fragmentation Patterns and Ionization Techniques (EI, FI)
The analysis of this compound and other polysiloxanes by mass spectrometry provides critical structural information based on their fragmentation patterns. eurofinsus.com The choice of ionization technique is pivotal, as it dictates the extent of fragmentation and the type of ions produced. jeol.com Electron Ionization (EI) and Field Ionization (FI) are two common techniques used for the analysis of such compounds.
Electron Ionization (EI): When subjected to Electron Ionization, organic molecules are bombarded by a high-energy stream of electrons. chemguide.co.uklibretexts.org This process is energetic enough to knock an electron off the molecule, forming a positively charged molecular ion (M•+). libretexts.org These molecular ions are often unstable and break down into smaller, more stable fragments. chemguide.co.uklibretexts.org For polydimethylsiloxanes, EI typically results in extensive fragmentation, making the molecular ion peak difficult to detect. jeol.com A common fragmentation pathway for siloxanes is the loss of a methyl group, leading to the formation of a prominent [M-CH3]+ ion. jeol.com The mass spectra of siloxanes under EI often show characteristic fragment ions, including a significant peak at an m/z of 73.05. jeol.com
Field Ionization (FI): Field Ionization is considered a "softer" ionization technique compared to EI, meaning it imparts less energy to the analyte molecule. jeol.com This results in less fragmentation and a higher abundance of the molecular ion or ions with minimal fragmentation. jeol.com When analyzing polydimethylsiloxanes with FI, the detection of molecular ions can still be challenging. jeol.com However, FI characteristically produces strong [M-CH3]+ ions as the base peaks, with virtually no other fragment ions detected. jeol.com This makes FI particularly useful for determining the molecular weight of these compounds when EI fails to produce a clear molecular ion. jeol.com
The table below summarizes common ions observed in the mass spectrometry of polysiloxanes using EI and FI techniques.
| Ionization Technique | Ion Type | Common m/z Values | Description |
| Electron Ionization (EI) | Fragment Ion | 73.05 | A common fragment ion for polydimethylsiloxanes. jeol.com |
| [M-CH3]+ | Varies | Strong ion resulting from the loss of a methyl group. jeol.com | |
| Other Fragments | Varies | Extensive fragmentation leads to a complex pattern of smaller ions. libretexts.org | |
| Field Ionization (FI) | [M-CH3]+ | Varies | Typically the base peak in the spectrum. jeol.com |
| Molecular Ion (M•+) | Varies | Detection is difficult even with this soft ionization method. jeol.com |
Sample Preparation and Enrichment Methodologies for Environmental and Biological Matrices
The accurate quantification of this compound in complex environmental and biological samples necessitates robust sample preparation and enrichment procedures. researchgate.netnih.gov These steps are crucial for isolating the analyte from interfering matrix components and concentrating it to levels suitable for instrumental analysis. websiteonline.cn
Solid Phase Extraction (SPE) Techniques for Siloxane Analytes
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from a liquid phase. websiteonline.cn The method involves passing a solution through a solid adsorbent (the stationary phase), which retains the analyte. websiteonline.cn Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. youtube.com
For siloxane analysis in aqueous matrices, various SPE sorbents have been evaluated. C18 cartridges have been successfully used for the extraction of siloxanes from water. researchgate.net For volatile methylsiloxanes (VMSs), which includes linear compounds like this compound, studies have found that polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) coatings are highly suitable for extraction. researchgate.net Headspace Solid-Phase Microextraction (HS-SPME) is another effective technique, particularly for volatile siloxanes in water, providing good linearity and low limits of quantification. researchgate.netnih.gov
The general SPE procedure consists of four main steps:
Conditioning: The sorbent is prepared, often with an organic solvent like methanol, to activate the stationary phase for effective analyte retention. youtube.com
Loading: The sample is passed through the SPE cartridge, where the siloxane analytes are adsorbed onto the sorbent. youtube.com
Washing: A solvent that does not elute the analytes is used to wash away matrix interferences from the cartridge. youtube.com
Elution: A strong solvent is used to desorb the purified analytes from the sorbent into a collection vial for analysis. youtube.com
The table below details SPE methodologies applied to siloxane analysis.
| SPE Method | Sorbent/Fiber | Matrix | Target Analytes | Efficacy/Findings |
| Cartridge SPE | C18 | Aqueous Solutions | D4, D5, Hexamethyldisiloxane (B120664) | Effective for extraction from aqueous matrices. researchgate.net |
| Cartridge SPE | Isolute® ENV+ | Water (High Concentration) | Dimethylsilanediol (DMSD) | Suitable for extraction at higher concentrations. researchgate.net |
| Cartridge SPE | Supelclean™ ENVI-Carb™ Plus | Water (Trace Levels) | Dimethylsilanediol (DMSD) | Better for trace and ultratrace analysis. researchgate.net |
| HS-SPME | 65 μm PDMS/DVB | River Water | Linear & Cyclic Siloxanes | Most suitable fiber; good linearity (r>0.999) and precision (RSD % <17%). researchgate.net |
| SPME | DVB/PDMS or DVB/Carboxen/PDMS | Drinking & Source Water | 11 Types of Siloxanes | Best coating for extraction; detection limits 0.008 to 0.025 μg/L. nih.gov |
Matrix Interference Mitigation Strategies
Matrix interference occurs when co-extracted compounds from a sample affect the instrumental analysis of the target analyte, leading to signal suppression or enhancement. oup.commdpi.com In biological matrices, lipids are a common source of interference, while the complex organic content in environmental samples like biogas can also pose a significant challenge. oup.commdpi.com
Several strategies are employed to mitigate these effects:
Cleanup Procedures: Post-extraction cleanup is often necessary. For lipid-rich samples, methods such as EMR-Lipid (Enhanced Matrix Removal—Lipid) and Freeze-Out have been evaluated. EMR-Lipid has shown excellent results in reducing matrix effects for a wide range of compounds. oup.com
Microwave Digestion: For analyzing silicones in biological matrices, a specific technique involves microwave digestion of the sample in an acid solution. nih.govacs.orgcapes.gov.br This process breaks down the biological matrix and hydrolyzes the silicones into monomeric silanol (B1196071) species, which can then be derivatized, extracted, and analyzed by gas chromatography. nih.govacs.orgcapes.gov.br
Instrumental Solutions: The choice of analytical detector can also help minimize interference. eurofinsus.com Mass Spectrometry (MS) provides high selectivity, allowing for the quantification of a compound based on specific mass ions even in the presence of co-eluting compounds. eurofinsus.com A delayed injection method in GC-MS can also help separate interference from sources like the injector septum. hznu.edu.cn
The following table compares different strategies for mitigating matrix interference.
| Strategy | Matrix Type | Description | Advantages |
| EMR-Lipid | Biological (Lipid-rich) | A post-extraction cleanup method that selectively removes lipids. | Achieved the best results in reducing matrix effects from salmon lipids. oup.com |
| Freeze-Out | Biological (Lipid-rich) | A cleanup method where the extract is cooled to precipitate and remove lipids. | Showed some effectiveness, but less than EMR-Lipid. oup.com |
| Microwave Digestion | Biological | Acid digestion breaks down the matrix and hydrolyzes silicones to silanols for analysis. nih.govacs.org | Silicone-specific technique with detection limits below 0.5 μg of Si/mL in serum. nih.govacs.org |
| Selective Detectors (e.g., MS) | Environmental (e.g., Biogas) | Mass spectrometry provides structural information based on fragmentation, allowing for selective detection. eurofinsus.com | Minimizes interference from other organic compounds, leading to more accurate quantification. eurofinsus.com |
Quality Assurance and Quality Control in this compound Analysis
A significant challenge in siloxane analysis is their widespread presence in the laboratory environment, which can lead to sample contamination. researchgate.net Sources of contamination include GC injection septa, vial cap liners, and solvents, which can release volatile methylsiloxanes and interfere with trace-level analysis. hznu.edu.cnresearchgate.net
Quality Assurance (QA) encompasses a broad range of activities planned before and during the analysis: epa.govqualio.com
Standard Operating Procedures (SOPs): Detailed, written protocols for every step of the sampling and analysis process. nih.gov
Instrument Calibration and Maintenance: Regular calibration of instruments against known standards and documented maintenance schedules. nih.gov
Staff Training: Ensuring analysts are properly trained on procedures and instrumentation. nih.gov
Data Management: Established processes for data storage, documentation, and archival to ensure traceability. epa.govnih.gov
Quality Assurance Project Plan (QAPP): A formal document outlining all QA/QC requirements and technical activities for a specific project. epa.gov
Quality Control (QC) involves the analysis of specific samples alongside the field samples to monitor the performance of the analytical method: researchgate.netepa.gov
Method Blanks: Samples of a clean matrix (e.g., pure solvent) that are processed and analyzed in the same manner as the field samples. They are used to identify any contamination introduced during the analytical process. epa.gov
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery of the analyte is measured to assess the accuracy of the method. epa.gov
Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Aliquots of a field sample are spiked with a known amount of the analyte. These are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov
Duplicates: A field sample is split into two separate subsamples that are analyzed independently. The results are compared to assess the precision of the method. epa.gov
The table below outlines key QA/QC measures for robust siloxane analysis.
| QA/QC Measure | Purpose | Typical Frequency | Acceptance Criteria Example |
| Method Blank | Assess laboratory contamination. epa.gov | One per analytical batch. | Analyte concentration below the reporting limit. |
| Laboratory Control Sample (LCS) | Assess method accuracy. epa.gov | One per analytical batch. | Percent recovery within a specified range (e.g., 70-130%). |
| Matrix Spike (MS) | Assess matrix-specific accuracy (recovery). epa.gov | Typically 1 per 20 samples. | Percent recovery within a specified range, adjusted for matrix effects. |
| Duplicate (Sample or MS) | Assess method precision. epa.gov | Typically 1 per 20 samples. | Relative Percent Difference (RPD) below a specified value (e.g., <20%). |
| Instrument Calibration | Ensure instrument accuracy. nih.gov | Beginning of each run/batch. | Correlation coefficient (r²) > 0.995 for the calibration curve. |
Theoretical and Computational Chemistry Studies of Octadecamethyloctasiloxane
Molecular Dynamics Simulations and Conformational Analysis of Octadecamethyloctasiloxane
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govaps.org For a large, flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space and understanding its interactions with other molecules and its environment. arxiv.org
The behavior of this compound is governed by intermolecular forces, primarily van der Waals interactions due to its nonpolar methyl groups. MD simulations can clarify how these forces influence the aggregation of molecules in the condensed phase. In one in silico study, the interaction of this compound with the ACE2 receptor was investigated. silae.it The study showed that the compound could bind with the receptor, indicating potential for specific intermolecular interactions with biological macromolecules. silae.it The binding was found to involve the same amino acid residues as the native ligand, highlighting the importance of specific structural conformations in molecular recognition. silae.it
The conformation of a flexible molecule like this compound is highly dependent on its environment. rsc.org The composition of conformational ensembles can vary significantly between the gas phase and a solvent (condensed phase). rsc.orgrsc.org Quantum mechanical workflows, such as CRENSO (Conformer-Rotamer Ensemble of Solvent-phase Structures), have been developed to accurately model these effects. rsc.orgrsc.org This workflow involves sampling the conformational space of the target compound independently in both the condensed and gas phases to calculate the Gibbs free energy change between the phases. rsc.orgsemanticscholar.org
For the calculations, a solvent with a similar dielectric constant to the target compound is used in the initial steps to generate different conformer ensembles for each phase. rsc.org The final solvation contributions are then computed using more specific models like COSMO-RS (Conductor-like Screening Model for Realistic Solvation), which accounts for the self-solvation of the molecule. rsc.orgrsc.org Neglecting these conformational changes between phases can lead to significant errors in the computed properties, such as vapor pressure. rsc.org
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. meilerlab.orgresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict various endpoints without the need for extensive experimental testing. nih.gov
For this compound, QSPR/QSAR models have been widely used to predict its environmental fate and physicochemical properties. For instance, its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric degradation rate have been estimated using these methods. nih.gov The soil adsorption coefficient (Koc) has been estimated to be as high as 5.3x10⁸, suggesting it is expected to be immobile in soil. nih.gov
Vapor pressure is another critical property that has been predicted using QSAR-based algorithms. semanticscholar.orgresearchgate.net One such tool is SPARC (Sparc Performs Automated Reasoning in Chemistry), which calculates properties based on molecular structure. rsc.org However, studies have shown that for substances with low vapor pressures, such as this compound, the values calculated by SPARC can be too small. rsc.org
A comparative study evaluated the performance of quantum mechanical methods (CRENSO) against empirical models like SPARC and Linear Free-Energy Relationships (LFER) for predicting vapor pressure. rsc.org The results indicated that the QM-based workflow, which explicitly considers the three-dimensional molecular structure and conformational flexibility, was superior to the empirical models. rsc.orgresearchgate.net This superiority is attributed to the QM method's ability to better account for the complex interplay of intramolecular and intermolecular interactions that govern the self-solvation free energy. rsc.orgsemanticscholar.org Group-contribution methods have also been applied to estimate properties like the critical temperature of this compound. ddbst.com
Prediction of Environmental Fate Parameters using Computational Models
Computational models are essential tools for predicting the environmental behavior of chemical substances like this compound, particularly when experimental data is scarce. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR) and other structure estimation methods, utilize the molecule's physical and chemical properties to forecast its distribution and persistence in various environmental compartments. nih.govregulations.gov
The environmental fate of this compound is significantly influenced by its high molecular weight and low water solubility. Based on a structure estimation method, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be very high, in the range of 1.2 x 107 to 5.3 x 108. nih.gov This indicates that this compound is expected to be immobile in soil, strongly adsorbing to soil particles and sediment in aquatic environments. nih.gov
Volatilization is another key process governing its environmental distribution. The Henry's Law constant for this compound is estimated to be high (approximately 7.1 x 103 to 1.36 x 104 atm-cu m/mole), suggesting that volatilization from moist soil and water surfaces is an important fate process. nih.gov Computational models predict volatilization half-lives of approximately 7 hours from a model river and 9 to 10 days from a model lake. nih.gov However, its strong adsorption to soil is expected to reduce the rate of volatilization. nih.gov
In the atmosphere, this compound is predicted to exist in both vapor and particulate phases due to its extrapolated vapor pressure of 6.98 x 10-5 mm Hg at 25°C. nih.gov The vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 6 days. nih.gov On the other hand, this compound is not expected to undergo hydrolysis or direct photolysis by sunlight as it lacks the necessary functional groups and does not absorb light at wavelengths greater than 290 nm. nih.gov
Quantum mechanical (QM) approaches, which calculate the change in Gibbs free energy for the transition from a condensed phase to the gas phase, offer a less empirical method for predicting vapor pressure, a crucial parameter for these fate models. researchgate.net
Table 1: Predicted Environmental Fate Parameters for this compound
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of siloxanes, including this compound, is an active area of computational research. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to forecast a compound's biological effects based on its molecular structure. rsc.orgnih.gov However, for specific compounds like this compound, experimental toxicological data is limited, making model development challenging. nih.gov
Despite the data gaps for individual compounds, broader QSAR models are being developed for classes of organosilicon compounds. These models investigate properties like bioaccumulation and toxicity. For instance, QSARs have been created to predict the dietary biomagnification factor (BMF) in fish, although siloxanes have been identified as problematic compounds within these models, indicating a need for more high-quality experimental data to improve prediction accuracy. mdpi.com Similarly, QSAR models for metabolic biotransformation half-lives in fish find it difficult to accurately predict for siloxanes due to their limited representation in the training datasets. cefic-lri.org
One in-silico study specifically included this compound to predict its toxicity and potential antiviral activity against the ACE2 receptor. silae.it Such studies utilize molecular docking to simulate the interaction between the compound (ligand) and a biological target (receptor) to predict binding affinity and potential biological effects. silae.it
The general approach for developing predictive models involves several key steps:
Data Curation: Gathering reliable experimental data on the biological activity of a range of related compounds. rsc.org
Descriptor Calculation: Computing molecular descriptors that encode the structural, physical, and chemical properties of the molecules. chemrxiv.orgchemrxiv.org
Model Building: Using machine learning techniques, from multiple linear regression to more complex methods like random forests, to establish a mathematical relationship between the descriptors and the observed biological activity. chemrxiv.orgchemrxiv.orgresearchgate.net
Validation: Rigorously testing the model's predictive power using both internal and external validation sets to ensure its reliability. researchgate.net
For complex systems like polymer coatings containing siloxanes, cheminformatics approaches use specific structural descriptor encoding methods to handle the complexity of these materials in machine learning algorithms. chemrxiv.orgchemrxiv.org The ultimate goal is to create robust models that can accurately predict the bioactivity of new or untested molecules, reducing the need for extensive animal testing and accelerating the safety assessment process. rsc.orgnih.gov
Thermodynamics of Linear Siloxanes and Mixtures
The thermodynamic properties of linear siloxanes, such as this compound, are critical for their use in various industrial applications, particularly as heat transfer fluids and working fluids in Organic Rankine Cycles (ORCs). mdpi.comnist.gov These applications rely on accurate and consistent thermodynamic data, which is often obtained through a combination of experimental measurements and theoretical modeling. nist.gov
Linear dimethylsiloxanes are characterized by their thermal stability, low toxicity, and favorable thermodynamic properties for cycle design. mdpi.comnist.gov The heat of vaporization is a key thermodynamic parameter. For this compound, the enthalpy of vaporization has been reported, with values around 67.7 kJ/mol. nih.govchemeo.com
Studies on mixtures of linear siloxanes are of significant interest because mixing can allow for the fine-tuning of properties like condensation pressure to suit specific applications. mdpi.com Research on binary mixtures of linear siloxanes, such as hexamethyldisiloxane (B120664) (MM) with octamethyltrisiloxane (B120667) (MDM), has been conducted to determine bubble-point pressures and fit binary interaction parameters for thermodynamic models like the multi-fluid Helmholtz energy model. polimi.it These studies show that the thermodynamic efficiencies of cycles using siloxane mixtures are generally comparable to those using pure fluids. mdpi.com
The thermal stability of linear siloxanes is a crucial factor that sets the maximum operating temperature in applications like ORCs. mdpi.compolimi.it Studies have shown that the thermal stability limit for some linear siloxanes is around 300°C, with significant degradation occurring at temperatures of 350°C and above. mdpi.com Interestingly, mixtures of siloxanes may exhibit a higher thermal stability limit than their individual components. This is attributed to a redistribution process at high temperatures, where more complex molecules decompose into simpler ones, which can then recombine. polimi.it
Accurate thermodynamic models, such as multiparameter equations of state (EoS), are essential for calculating the full range of thermodynamic properties needed for system design and simulation. nist.gov The development of these models involves critically evaluating available experimental data and, where data is insufficient, using estimation methods to supplement the dataset for optimizing the EoS parameters. nist.gov
Table 2: Selected Thermodynamic Properties of this compound
Advanced Materials Science and Engineering Applications Research of Octadecamethyloctasiloxane
Octadecamethyloctasiloxane in Polymer Science and Engineering
The distinct characteristics of the siloxane (Si-O) bond, such as high flexibility, thermal stability, and low glass transition temperatures, make silicone-based polymers highly valuable. researchgate.net this compound serves as a crucial component in the synthesis and modification of these high-performance materials.
Role as a Building Block in Silicone Polymers and Copolymers
This compound is utilized as a fundamental building block in the creation of silicone polymers and copolymers. The synthesis of these materials can be achieved through various methods, including living anionic polymerization, ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and step-growth polymerization. researchgate.net The choice of polymerization technique allows for the preparation of well-defined block and segmented copolymers with tailored properties. researchgate.net
The incorporation of this compound and other siloxane monomers allows for the creation of copolymers that combine the advantageous properties of silicones with those of other organic polymers. researchgate.netscribd.com For instance, copolymers can be synthesized to possess the low surface energy of polytetrafluoroethylene (PTFMS) or the high strength of polydiphenylsiloxane (PDPS) within the same macromolecule. researchgate.net This versatility enables the development of materials with a wide spectrum of physical and chemical characteristics.
Impact on Material Properties and Performance (e.g., Thermal Stability, Viscosity)
Thermal Stability:
Silicone polymers are renowned for their superior thermal stability compared to many organic polymers. This is attributed to the high bond energy of the Si-O bond. vdoc.pub The thermal degradation of silicones, such as those derived from or containing this compound, typically occurs at elevated temperatures through a depolymerization reaction that yields cyclic oligomeric siloxanes. vdoc.pub This process can be monitored using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. scribd.com The thermal stability of silicone resins can be further enhanced by incorporating specific functional groups, such as trifluorovinyl ether (TFVE) groups, which can increase the decomposition temperature. google.com
Viscosity:
The viscosity of silicone fluids and polymers is directly related to their molecular weight, which is determined by the degree of polymerization. researchgate.netvdoc.pub As the chain length of the polysiloxane increases, so does its viscosity. This compound, with a molecular weight of 607.3 g/mol , is a low molecular weight linear polysiloxane. researchgate.netepo.org It is often used in formulations to modify the viscosity of the final product. For instance, in cosmetic applications, non-cyclic volatile silicone oils with viscosities ranging from 0.5 to 8 cSt are preferred. mdpi.com
Table 1: Physicochemical Properties of Select Linear Polydimethylsiloxanes
| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | Viscosity (cSt) |
| Hexamethyldisiloxane (B120664) | L2 | 162 | - |
| Octamethyltrisiloxane (B120667) | L3 | 237 | 1 |
| Decamethyltetrasiloxane (B1670013) | L4 | 311 | 1.5 |
| Dodecamethylpentasiloxane | L5 | 385 | 2 |
| Tetradecamethylhexasiloxane | L6 | 459 | 2.5 |
| Hexadecamethylheptasiloxane | L7 | 533 | 3 |
| This compound | L8 | 607 | 4 |
This table is generated based on data from the "Concise Encyclopedia of High Performance Silicones". researchgate.netvdoc.pub
Development of Specialty Siloxane-Based Materials
The unique properties of this compound and other siloxanes have led to the development of a wide array of specialty materials with applications in diverse fields. These materials often exhibit a combination of properties not found in traditional polymers.
One significant area of development is in self-healing materials. google.comusgs.gov By incorporating dynamic chemical bonds or supramolecular interactions, silicone-based materials can be designed to repair themselves after damage. usgs.gov This functionality is particularly valuable in applications such as protective coatings and flexible electronics, where durability and longevity are critical. google.comasau.ru
Furthermore, the ability to functionalize siloxane polymers allows for the creation of materials with specific chemical and physical properties. For example, the introduction of phenyl groups can enhance thermal stability, while other functional groups can improve solvent resistance or dielectric properties. usgs.gov This has led to the use of specialty silicones in industries ranging from aerospace to biomedical devices. google.com
Interfacial Phenomena and Surface Chemistry Applications
The low surface energy and hydrophobic nature of silicone-based materials make them ideal for applications involving the control of interfacial properties. This compound plays a role in modifying surfaces to achieve desired characteristics.
This compound in Foul-Release Coating Technologies
Marine biofouling, the accumulation of marine organisms on submerged surfaces, is a significant issue for the shipping industry. epa.govsolubilityofthings.com Foul-release coatings (FRCs) offer an environmentally friendly alternative to traditional antifouling paints that release biocides. solubilityofthings.com These coatings work by creating a low-adhesion surface from which fouling organisms can be easily removed by the motion of the vessel through the water. ukchemicalsuppliers.co.uk
Silicone-based polymers, including those formulated with this compound, are a cornerstone of FRC technology. The low surface energy and low elastic modulus of these coatings prevent strong adhesion of marine organisms. solubilityofthings.com While specific formulations are often proprietary, the principle relies on the inherent properties of the siloxane backbone to create a smooth, non-stick surface. Studies have shown that silicone FRCs can perform as well as or even better than copper-based antifouling coatings.
Surface Modification and Adhesion Properties
The ability to modify the surface properties of materials is crucial in many technological applications. The use of silanes and siloxanes as adhesion promoters and for surface modification is well-established. Adhesion promoters are bifunctional compounds that can chemically bond to both a substrate and an adhesive, thereby increasing the bond strength.
When applied to a surface, silanes can hydrolyze to form silanols, which then condense and polymerize to create a network that can be anchored to the substrate. This process can alter the surface energy of the substrate, making it more or less receptive to other materials. The contact angle of a liquid on a surface is a measure of its wettability and is directly related to the surface energy. By modifying a surface with a low-energy material like a siloxane, the contact angle of water will increase, indicating a more hydrophobic surface.
The specific effect of this compound on surface energy and adhesion would depend on the substrate and the application method. However, as a low molecular weight siloxane, it can contribute to creating a low-energy, hydrophobic surface, which can be beneficial for reducing adhesion in some applications (like FRCs) or can be functionalized to act as a coupling agent to improve adhesion in others.
Catalysis and Industrial Process Research Involving this compound
This compound, a linear siloxane, plays a significant role in various industrial processes, not as a direct catalyst, but often as a contaminant that can impact catalytic systems. Its presence, primarily from sources like anti-foaming agents used in upstream oil production and delayed coking units, can lead to significant operational challenges in refineries. afpm.orghydrocarbonengineering.com
Investigation of Silicon Poisoning in Catalytic Systems (e.g., Hydrotreatment)
Silicon poisoning of hydrotreating catalysts is a severe issue in the refining industry, leading to catalyst deactivation and shortened operational life. researchgate.net The silicon compounds, including this compound, interact with the alumina (B75360) support of the hydrotreating catalyst. hydrocarbonengineering.com This interaction results in the formation of a stable chemical bond that is difficult to break, which is why silicon is considered a permanent poison. hydrocarbonengineering.com
The mechanism of deactivation does not typically involve a direct interaction with the active metal sites of the catalyst. Instead, the accumulation of silicon-containing species blocks the pores of the catalyst. afpm.org This blockage impedes the access of reactant molecules to the active sites within the catalyst pellet, leading to a permanent loss in the catalyst's effectiveness in removing sulfur (hydrodesulfurization) and nitrogen (hydrodenitrogenation). hydrocarbonengineering.com The deactivation effect is more pronounced for hydrodenitrogenation (HDN) activity compared to hydrodesulfurization (HDS) activity, making HDN a useful indicator of silicon contamination. researchgate.net
The severity of silicon poisoning has been observed to increase over time in some refineries, corresponding with the increased use of silicon-based antifoaming agents in crude oil production. afpm.org Even at concentrations as low as 50 ppb in naphtha feedstocks, silicon can cause significant problems. researchgate.net
Table 1: Impact of Silicon on Hydrotreating Catalyst Performance
| Parameter | Observation | Reference |
|---|---|---|
| Catalyst Activity | Permanent loss of hydrodesulfurization and hydrodenitrogenation activity. | hydrocarbonengineering.com |
| Catalyst Pores | Blockage of pores, preventing access to active sites. | afpm.org |
| Catalyst Lifecycle | Shortened cycle lengths, leading to more frequent catalyst replacements. | hydrocarbonengineering.com |
Mitigation Strategies for Siloxane-Induced Catalyst Deactivation
Given that silicon poisoning is largely irreversible, mitigation strategies focus on prevention and management. hydrocarbonengineering.com These strategies can be broadly categorized into feedstock management, catalyst system design, and operational adjustments.
Feedstock Management: The most direct approach is to minimize the introduction of silicon compounds into the refinery feedstock. This can involve working with crude oil producers to reduce the use of silicon-based antifoams. afpm.org However, complete elimination is often not feasible. chemcatbio.org Therefore, installing a silica (B1680970) trap upstream of the hydrotreating reactor to remove silicon-containing molecules before they reach the catalyst bed is a common and effective strategy. afpm.org
Catalyst System Design: Developing catalysts with a higher tolerance for silicon is a key area of research. numberanalytics.com This can be achieved by:
High Surface Area Catalysts: Utilizing catalysts with a high surface area can increase the capacity for silicon uptake. afpm.org
Graded Bed Systems: Employing a layered or graded catalyst bed with a dedicated silicon-trapping material at the top can protect the more active hydrotreating catalyst below. researchgate.net
Catalyst Formulation: The addition of promoters or dopants can modify the catalyst's properties to enhance its resistance to poisoning. numberanalytics.com
Catalyst Regeneration: While silicon poisoning is considered permanent, some research has explored the possibility of reactivating silicon-poisoned catalysts. One study investigated the oxidative regeneration followed by reactivation with a citric acid solution for a CoMo/Al2O3 catalyst poisoned by a cyclic siloxane. researchgate.net The results showed that the activity of catalysts with less than 3 wt.% of silicon could be fully restored. researchgate.net However, for higher silicon content, the regeneration was less effective due to the formation of inactive cobalt species. researchgate.net Other regeneration techniques for deactivated catalysts in general include thermal and chemical treatments to remove poisons or restore the catalyst's surface structure. numberanalytics.com
Table 2: Mitigation Strategies for Siloxane-Induced Catalyst Deactivation
| Strategy | Description | Reference |
|---|---|---|
| Upstream Silicon Removal | Installation of silica traps to capture silicon compounds from the feed. | afpm.org |
| Catalyst Selection | Use of high surface area catalysts or specialized silicon-trap materials. | afpm.org |
| Operating Conditions | Optimization of reactor temperature to manage silicon uptake. | afpm.org |
Energy Transfer and Heat Management Applications
Siloxane fluids, including this compound, are recognized for their excellent thermal properties, making them suitable for a variety of heat transfer applications. cfsilicones.comnih.gov They are a class of synthetic fluids formulated from polydimethylsiloxane (B3030410) and other siloxane-based compounds. cfsilicones.com
This compound as a Component in Heat Transfer Fluids
Silicone-based heat transfer fluids are valued for their high thermal stability, low viscosity, chemical inertness, and non-toxic nature. cfsilicones.com These fluids can operate over a wide temperature range, often from -40°C to over 300°C, without significant degradation. cfsilicones.com The low viscosity of these fluids facilitates efficient heat transfer by reducing flow resistance. cfsilicones.com Their chemical inertness prevents corrosion of metal components and ensures a long service life for equipment. cfsilicones.com
This compound, as part of the broader category of silicone fluids, is used in applications such as heat-transfer oils, dielectric coolants, and hydraulic fluids. nih.gov The properties of these fluids can be tailored by modifying their chemical structure, such as by introducing phenyl groups, which enhances oxidation resistance and thermal stability. gelest.comgelest.com
Table 3: Key Properties of Silicone Heat Transfer Fluids
| Property | Benefit | Reference |
|---|---|---|
| High Thermal Stability | Can be used in a wide range of heating and cooling applications. | cfsilicones.com |
| Low Viscosity | Facilitates efficient heat transfer and rapid thermal response. | cfsilicones.com |
| Chemical Inertness | Non-corrosive to metal components and does not react with other substances. | cfsilicones.com |
Performance in Organic Rankine Cycle (ORC) Systems
Siloxanes are considered suitable working fluids for Organic Rankine Cycle (ORC) systems, particularly those operating with high-temperature heat sources. tum.de ORC technology is used to generate power from low-grade heat sources like geothermal, biomass, solar-thermal, and industrial waste heat. researchgate.netakademiabaru.com The choice of working fluid is critical to the performance of an ORC system. pan.pl
Siloxanes offer several advantages in ORC applications, including low toxicity, non-flammability, and good thermal stability at high temperatures. tum.deresearchgate.net Their high molecular weight can be beneficial in small-capacity ORC systems as it leads to larger turbine dimensions and lower rotational speeds. epa.gov Studies have shown that siloxanes like octamethyltrisiloxane (MDM) are commonly used in existing biomass ORC power plants. researchgate.net Research has also indicated that siloxane mixtures can improve the net power and heat efficiency of ORC systems. tum.de In one study, a mixture of hexamethyldisiloxane (MM) and octamethyltrisiloxane (MDM) showed improved performance compared to the pure fluids. tum.de
Thermal Stability and Decomposition Products in High-Temperature Applications
The thermal stability of siloxanes is a key factor in their suitability for high-temperature applications. In the absence of oxygen, linear polysiloxanes like this compound degrade at high temperatures primarily through a redistribution of the Si-O bonds, forming a mixture of low molecular weight cyclic oligomers that are volatile. gelest.com This degradation process generally occurs at temperatures between 300-400°C. gelest.com
In the presence of oxygen, the thermo-oxidative degradation of polysiloxanes is a more complex process. gelest.com It is believed to start with the formation of side-chain peroxides, followed by the splitting of the polymer side groups. gelest.com At temperatures below 350-400°C, the volatile products typically consist of carbon monoxide, water, and formaldehyde, with no cyclosiloxanes being formed. gelest.com As the temperature increases further, the residue eventually converts to pure silica (SiO2) above 600°C. gelest.com
Studies on the thermal decomposition of octamethyltrisiloxane (MDM) have shown that decomposition can be detected at 240°C, with methane (B114726) being a signature product along with other siloxane oligomers like hexamethyldisiloxane (MM) and decamethyltetrasiloxane (MD2M). tum.derepec.org The decomposition rate increases sharply at 350°C. repec.org The presence of impurities, particularly acidic or basic compounds, can significantly lower the thermal stability of polysiloxanes. gelest.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Silicon |
| Alumina |
| Cobalt |
| Molybdenum |
| Citric Acid |
| Polydimethylsiloxane |
| Phenyl |
| Octamethyltrisiloxane |
| Hexamethyldisiloxane |
| Decamethyltetrasiloxane |
| Methane |
| Carbon Monoxide |
| Water |
| Formaldehyde |
Regulatory Frameworks and Environmental Risk Management Research for Octadecamethyloctasiloxane
International and National Regulatory Status of Octadecamethyloctasiloxane
The regulatory status of this compound is primarily defined by its inclusion in chemical inventories and the associated reporting requirements mandated by national authorities.
Inclusion in Chemical Reporting Lists (e.g., TSCA Section 8(d))
In the United States, this compound is subject to the regulations of the Toxic Substances Control Act (TSCA). Specifically, it has been included on the list of chemical substances and mixtures for which health and safety data reporting is required under TSCA Section 8(d). nih.govregulations.gov This rule mandates that manufacturers, importers, and processors of listed chemicals submit unpublished health and safety studies to the Environmental Protection Agency (EPA). nih.gov The effective date for the inclusion of this compound was October 12, 1993, with a sunset date of June 30, 1998. nih.govregulations.gov
Under TSCA, manufacturers of this compound are also required to report preliminary assessment information concerning production, exposure, and use, as stipulated in Section 8(a). nih.gov The compound is listed as active on the EPA's TSCA Chemical Substance Inventory. nih.gov
Data Requirements for Health and Environmental Fate Studies
The inclusion of this compound under TSCA Section 8(d) necessitates the submission of a range of health and safety studies. These requirements are designed to provide the EPA with the necessary data to assess the potential risks posed by the chemical. The types of studies that must be reported include:
Health Effects: Any study on the effects of the chemical on health, including toxicological and clinical studies. bdlaw.com
Environmental Effects: Studies on the ecological impact of the substance. bdlaw.com
Occupational Exposure: Studies related to exposure in the workplace. bdlaw.com
Environmental Fate: Studies that determine the behavior of the chemical in the environment. This includes investigations into properties such as water solubility, vapor pressure, octanol/water partition coefficient, and soil adsorption/desorption. govinfo.govecfr.gov
Risk Assessment Methodologies for this compound in the Environment
Risk assessment for chemicals like this compound often follows a structured, tiered approach to efficiently characterize potential risks.
Tiered Risk Assessment Frameworks
Tiered risk assessment frameworks are a common approach for evaluating the potential risks of chemicals. These frameworks typically begin with a conservative screening-level assessment and progress to more detailed and data-intensive assessments if initial tiers indicate a potential for concern.
For siloxanes, including this compound, frameworks like the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework have been utilized. industrialchemicals.gov.auindustrialchemicals.gov.au This science and risk-based model aligns the assessment effort with the potential human health and environmental impacts of chemicals and consists of three tiers:
Tier I: A high-throughput assessment using existing electronic data. industrialchemicals.gov.au
Tier II: A more in-depth evaluation of risk on a substance-by-substance or chemical group basis. industrialchemicals.gov.au
Tier III: Conducted to address specific concerns that could not be resolved in Tier II. industrialchemicals.gov.au
Exposure Pathway Analysis (Occupational and Environmental)
Understanding the potential routes of exposure is a critical component of any risk assessment.
Occupational Exposure: For this compound, occupational exposure may occur through inhalation and dermal contact in workplaces where it is produced or used. nih.govechemi.com
Environmental Exposure: The production and use of silicone fluids, including this compound, in a wide array of products can lead to their release into the environment through various waste streams. nih.gov Key environmental exposure pathways include releases to the atmosphere, surface water, and land. epa.gov Due to its properties, volatilization from water and soil surfaces is an expected environmental fate process, although its strong adsorption to soil can reduce the rate of volatilization. nih.gov
Development of Environmental Quality Guidelines and Standards
The development of environmental quality guidelines and standards for chemicals is informed by the data gathered through regulatory reporting and risk assessments. For substances like siloxanes, concerns about their potential for persistence and bioaccumulation in the environment can drive the establishment of such guidelines. industrialchemicals.gov.au
The process of developing these guidelines often involves:
Review of existing data: This includes information on physical-chemical properties, environmental fate, and toxicity.
Risk characterization: Comparing exposure levels with effect levels to determine the potential for adverse impacts.
Consideration of international actions: Regulatory actions taken in other jurisdictions can inform the development of national standards. industrialchemicals.gov.au
While specific environmental quality guidelines for this compound are not detailed in the provided search results, the regulatory frameworks and risk assessment methodologies in place are designed to generate the data necessary for their potential development.
Pollution Prevention and Control Strategies for this compound
The environmental presence of this compound (L8) stems from its production and widespread use in industrial and consumer products, leading to its release through various waste streams. nih.gov Key sources of pollution include domestic and industrial wastewater, which act as primary point sources for its entry into marine environments. mdpi.com The management of this compound is approached through regulatory oversight, its classification as a contaminant of emerging concern (CEC), and strategies aimed at preventing its release into the environment.
Regulatory frameworks, such as the Toxic Substances Control Act (TSCA) in the United States, provide a basis for controlling potential pollution. ecfr.gov Under TSCA, manufacturers and importers of this compound are required to submit health and safety data to the Environmental Protection Agency's (EPA) Office of Pollution Prevention and Toxics. nih.govecfr.gov This data reporting is a crucial first step in risk assessment and the development of appropriate control measures.
As a contaminant of emerging concern, this compound is subject to specific environmental management strategies. sfei.org For instance, the Regional Monitoring Program for Water Quality in San Francisco Bay has developed a tiered framework for addressing CECs. This strategy involves:
Screening and Monitoring : Initial screening to determine the presence of the chemical in water, sediment, or biota. sfei.org
Source Identification and Control : For chemicals detected, efforts are made to identify their sources and implement control measures. sfei.org
Pollution Prevention : Low-level pollution prevention efforts and tracking of product use and market trends are part of the management strategy. sfei.org
Long-term pollution prevention strategies for substances like this compound are being considered in broader environmental protection efforts, such as those in the Great Lakes Basin. cela.ca These strategies are predicated on the principles of precaution and prevention, with ultimate goals of reducing and eliminating hazardous releases. cela.ca
Specific pollution prevention and control strategies that are applicable to this compound include:
Use of Alternatives : Employing alternative chemical products that have a lower inherent propensity for environmental contamination is a recommended pollution prevention measure. nih.gov
Recycling and Proper Disposal : Unused portions of the material should be recycled for their approved use or returned to the manufacturer or supplier. nih.gov Ultimate disposal must consider the material's impact on air, soil, and water quality and conform to public health and environmental regulations. nih.gov
Research into the environmental distribution of this compound provides critical data for informing these control strategies. For example, studies analyzing its concentration in marine sediments help to understand its environmental fate and persistence, which is essential for developing effective risk management.
Below is a table summarizing the concentrations of various linear methylsiloxanes found in the surface sediment of Masan Bay, Korea, which helps to contextualize the environmental presence of this compound (L8).
Table 1: Concentration of Linear Methylsiloxanes in Marine Surface Sediment (ng/g-dw)
| Compound | Abbreviation | Min | Max | Median |
| Hexamethyldisiloxane (B120664) | L2 | 2.5 | ||
| Octamethyltrisiloxane (B120667) | L3 | 4.8 | ||
| Decamethyltetrasiloxane (B1670013) | L4 | 11.2 | ||
| Dodecamethylpentasiloxane | L5 | 13.5 | ||
| Tetradecamethylhexasiloxane | L6 | 7.9 | ||
| Hexadecamethylheptasiloxane | L7 | 4.4 | ||
| This compound | L8 | 2.8 | ||
| Icosamethylnonasiloxane | L9 | 268 | 65.2 | |
| Docosamethyldecasiloxane | L10 | 808 | 196 | |
| Tetracosamethylundecasiloxane | L11 | 1130 | 329 | |
| Source: Adapted from Woo et al., 2024 mdpi.com |
Q & A
Q. What criteria should guide the inclusion of this compound studies in regulatory risk assessments?
- Methodological Answer : Prioritize studies with robust QA/QC protocols, such as blind testing and third-party validation. Exclude studies with incomplete metadata or non-standardized endpoints (e.g., biochemical oxygen demand assays irrelevant to siloxanes) . Use evidence mapping to visualize data coverage across hazard, exposure, and fate domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
